
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is an organic compound that features a thiazole ring, a methylamino group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylamino Group:
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, where secondary alcohols are oxidized to ketones using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.
化学反应分析
Types of Reactions
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylamine, haloketones.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Amino)-3-(1,3-thiazol-2-yl)propan-2-one: Similar structure but with an amino group instead of a methylamino group.
1-(Methylamino)-3-(1,3-oxazol-2-yl)propan-2-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is unique due to the presence of both the thiazole ring and the methylamino group, which confer specific chemical and biological properties that are not observed in its analogs.
属性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
1-(methylamino)-3-(1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-5-6(10)4-7-9-2-3-11-7/h2-3,8H,4-5H2,1H3 |
InChI 键 |
FVLJIHWPINEXNN-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)CC1=NC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)



![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
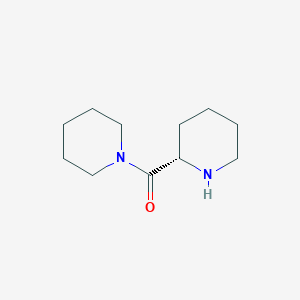
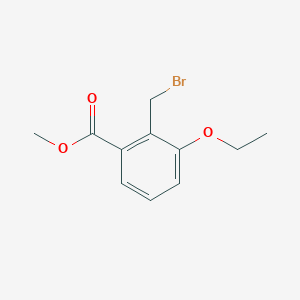
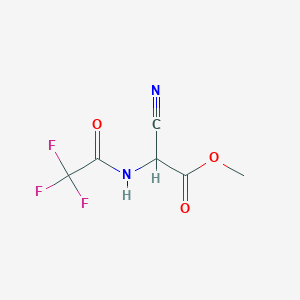

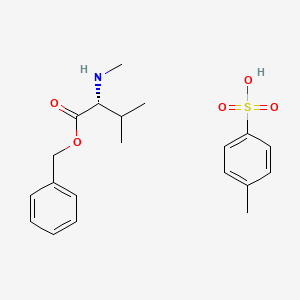
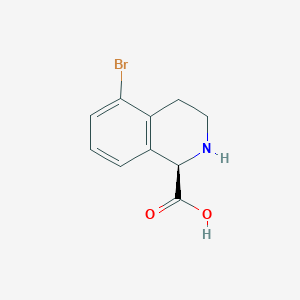
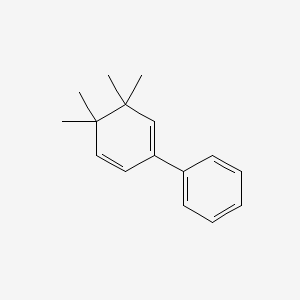
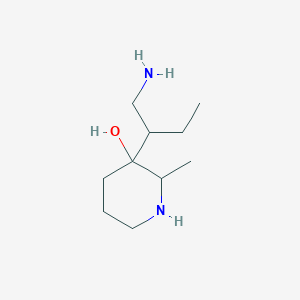
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
